molecular formula C6H7BrS B3057843 3-(Bromomethyl)-4-methylthiophene CAS No. 856937-70-7

3-(Bromomethyl)-4-methylthiophene

Cat. No. B3057843
CAS RN: 856937-70-7
M. Wt: 191.09
InChI Key: FUUFNEQFPCJOGE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-methylthiophene is a chemical compound that belongs to the class of heterocyclic compounds. It is widely used in scientific research for its unique properties and potential applications. In

Scientific Research Applications

Synthesis of Aromatic Compounds

3-(Bromomethyl)-4-methylthiophene has been used as an intermediate in the synthesis of complex aromatic compounds, such as thia[13]annulenes. These compounds are of interest due to their unique aromatic properties and potential applications in material science. For example, the synthesis of a remarkably aromatic thia[13]annulene demonstrated the use of a related compound, 2,4-Bis(bromomethyl)-3-methylthiophene, showcasing its role in constructing strained thiophenobenzophanediene structures with significant diatropicity, indicating a strong aromatic character (Mitchell & Iyer, 1996).

Development of Conductive Polymers

This compound also finds applications in the development of conductive polymers. For instance, it has been used in the electrochemical substitution of polythiophenes, leading to materials with potential applications in electronic devices. The degree of substitution, which is crucial for tuning the material's properties, was shown to be dependent on the electrochemical conditions and varied between different nucleophiles (Qi, Rees, & Pickup, 1996).

Polymer Synthesis and Characterization

Moreover, novel copolymers containing thiophene units have been synthesized from 3-bromo-4-methylthiophene derivatives, illustrating the versatility of such compounds in polymer chemistry. These copolymers have been characterized for their thermal, optical, and electrochemical properties, providing insights into their potential applications in optoelectronic devices. The synthesis of copolymers like CP1 and CP2, which incorporate azobenzene moieties and oligo(ethylene glycol) segments, highlights the adaptability of 3-(Bromomethyl)-4-methylthiophene in creating materials with specific functional attributes (Tapia et al., 2010).

Organic Electronic Materials

The selective arylation of derivatives of 3-(Bromomethyl)-4-methylthiophene has been explored to produce a library of functional materials for organic electronics. This process demonstrates the compound's utility in constructing building blocks for organic electronic materials, with the reaction yielding a range of substituted products suitable for further applications in electronic devices (Vamvounis & Gendron, 2013).

properties

IUPAC Name

3-(bromomethyl)-4-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-5-3-8-4-6(5)2-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUFNEQFPCJOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299916
Record name 3-(Bromomethyl)-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-4-methylthiophene

CAS RN

856937-70-7
Record name 3-(Bromomethyl)-4-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856937-70-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-4-methylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-4-methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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